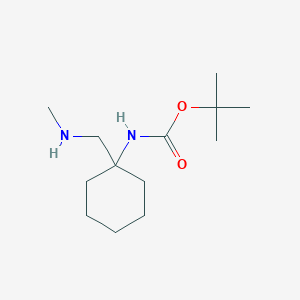
tert-Butyl (1-((methylamino)methyl)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{1-[(methylamino)methyl]cyclohexyl}carbamate: is a chemical compound with the molecular formula C13H26N2O2. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is characterized by its tert-butyl carbamate group, which provides stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[(methylamino)methyl]cyclohexyl}carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods: Industrial production methods for tert-butyl N-{1-[(methylamino)methyl]cyclohexyl}carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{1-[(methylamino)methyl]cyclohexyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-{1-[(methylamino)methyl]cyclohexyl}carbamate is used as a protecting group for amines. It helps in preventing unwanted reactions during multi-step synthesis processes .
Biology: The compound is used in the synthesis of peptides and proteins, where it protects the amine groups of amino acids during coupling reactions .
Medicine: In medicinal chemistry, tert-butyl N-{1-[(methylamino)methyl]cyclohexyl}carbamate is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[(methylamino)methyl]cyclohexyl}carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from undergoing unwanted reactions. The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine .
Comparison with Similar Compounds
- tert-butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate
- tert-butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride
- tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate
Uniqueness: tert-butyl N-{1-[(methylamino)methyl]cyclohexyl}carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where protecting groups are essential .
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-[1-(methylaminomethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-13(10-14-4)8-6-5-7-9-13/h14H,5-10H2,1-4H3,(H,15,16) |
InChI Key |
MGNJMHHCDFWXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















